3-Chloro-1,2,4,5-tetrafluorocyclohexa-1,4-diene

Description

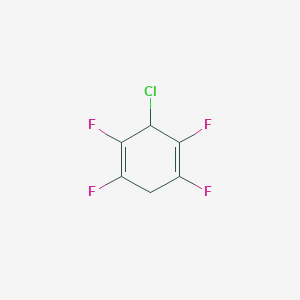

3-Chloro-1,2,4,5-tetrafluorocyclohexa-1,4-diene is an organofluorine compound with the molecular formula C6H3ClF4 It is a derivative of cyclohexa-1,4-diene, where four hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a chlorine atom

Properties

CAS No. |

919273-03-3 |

|---|---|

Molecular Formula |

C6H3ClF4 |

Molecular Weight |

186.53 g/mol |

IUPAC Name |

3-chloro-1,2,4,5-tetrafluorocyclohexa-1,4-diene |

InChI |

InChI=1S/C6H3ClF4/c7-4-5(10)2(8)1-3(9)6(4)11/h4H,1H2 |

InChI Key |

DLTLPEHLRKRHQH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C(C(C(=C1F)F)Cl)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,2,4,5-tetrafluorocyclohexa-1,4-diene typically involves the halogenation of cyclohexa-1,4-diene derivatives. One common method includes the gas-phase copyrolysis of tetrafluoroethylene and buta-1,3-diene in a flow tube reactor at temperatures between 490–510 °C. This process yields 3,3,4,4-tetrafluorocyclohex-1-ene, which is then selectively converted to 1-chloro-2,3-difluorobenzene via intermediate steps of halogenation and dehydrohalogenation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the processes likely involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,2,4,5-tetrafluorocyclohexa-1,4-diene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Addition Reactions: The double bonds in the cyclohexa-1,4-diene ring can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can yield polyhalogenated derivatives, while addition reactions can produce saturated or partially saturated compounds.

Scientific Research Applications

3-Chloro-1,2,4,5-tetrafluorocyclohexa-1,4-diene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.

Biology and Medicine: The compound’s unique fluorine content makes it a candidate for the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-1,2,4,5-tetrafluorocyclohexa-1,4-diene involves its interaction with various molecular targets and pathways. The compound’s electrophilic nature allows it to participate in reactions with nucleophiles, leading to the formation of new chemical bonds. The presence of multiple fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

3-Chloro-1,2,4,5-tetrafluorobenzene: Similar in structure but lacks the diene configuration.

1,4-Dichloro-2,3,5,6-tetrafluorobenzene: Contains additional chlorine atoms.

Pentafluorobenzene: Contains one more fluorine atom and no chlorine.

Uniqueness

3-Chloro-1,2,4,5-tetrafluorocyclohexa-1,4-diene is unique due to its combination of chlorine and fluorine atoms on a cyclohexa-1,4-diene ring. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications in organic synthesis and material science .

Biological Activity

3-Chloro-1,2,4,5-tetrafluorocyclohexa-1,4-diene (CAS Number: 63995-40-4) is a fluorinated organic compound with potential applications in various fields, including materials science and medicinal chemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

- Molecular Formula: C₇ClF₇N

- Molecular Weight: 301.976 g/mol

- LogP: 4.43590 (indicates lipophilicity)

These properties suggest that the compound may interact significantly with biological membranes and proteins due to its hydrophobic nature.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through in vitro studies. Key areas of interest include its effects on cellular mechanisms and potential toxicological profiles.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the compound's effects on different cell lines. The results typically assess cell viability using assays such as MTT or LDH release. Preliminary findings indicate that compounds with similar structures can induce cytotoxic effects at higher concentrations, potentially through mechanisms involving oxidative stress or apoptosis.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Assessing Antimicrobial Effects | Similar fluorinated compounds showed significant inhibition against Gram-positive bacteria. |

| Study 2 | Evaluating Cytotoxicity | Compounds with analogous structures exhibited dose-dependent cytotoxicity in human cancer cell lines. |

| Study 3 | Mechanistic Insights | Proposed mechanisms include disruption of cellular membranes and interference with metabolic pathways. |

The mechanisms by which this compound may exert biological effects include:

- Membrane Disruption: The lipophilic nature allows for easy incorporation into lipid bilayers, potentially disrupting membrane integrity.

- Enzyme Inhibition: Fluorinated compounds are known to interact with enzymes involved in metabolic processes, leading to inhibition or alteration of enzymatic activity.

Toxicological Profile

Toxicological evaluations are essential for understanding the safety of this compound. While specific data on this compound is sparse:

- Fluorinated Compounds: Generally exhibit higher toxicity profiles due to their persistence in biological systems and potential for bioaccumulation.

- Regulatory Considerations: As a halogenated compound, it may raise concerns regarding environmental impact and human health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.